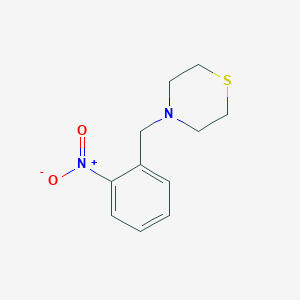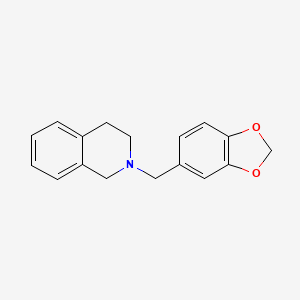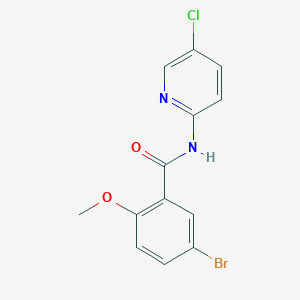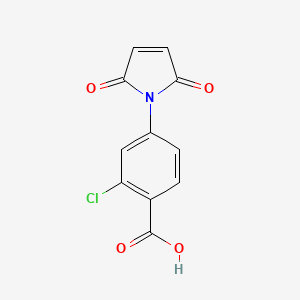
4-(1-azepanylcarbonyl)-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(1-azepanylcarbonyl)-2-phenylquinoline typically involves innovative methodologies that facilitate the formation of the quinoline core and its functionalization. One approach involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde/acetophenone derivatives, leading to functionalized dihydroquinolines and quinolines (Jalal et al., 2014). Another method utilizes sequential palladium-catalyzed ortho alkylation/vinylation with aza-Michael addition reactions to synthesize tetrahydroisoquinolines and benzazepines (Ferraccioli et al., 2004).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives is characterized by the presence of a quinoline moiety and various substituents that significantly influence the compound's physical and chemical properties. X-ray diffraction studies have revealed the orthorhombic crystal system of 4-phenylquinolin-2-(1H)-one, demonstrating the nearly planar arrangement of the quinoline moiety and the substituted phenyl ring (Rajnikant et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives encompasses a range of reactions, including N-alkylation and O-alkylation, as well as the ability to form complexes with metal ions. Studies have shown that the reaction of 4-phenylquinolin-2(1H)-one derivatives with alkyl halides can yield a mixture of N-alkylated and O-alkylated products, indicating the compound's versatile reactivity (Park & Lee, 2004).
Physical Properties Analysis
The physical properties of quinoline derivatives are closely linked to their molecular structure. For instance, the orthorhombic crystal system of 4-phenylquinolin-2-(1H)-one and its crystal packing are determined by intermolecular N-H⋯O and C-H⋯O interactions, which can influence the compound's solubility, melting point, and stability (Rajnikant et al., 2002).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity towards different reagents and its ability to undergo various chemical transformations, are pivotal for its application in synthesis and potential therapeutic uses. The versatility in reactions such as alkylation and the ability to form complexes with metal ions highlight the compound's utility in organic synthesis and potentially as a ligand in metal-organic frameworks (Park & Lee, 2004).
properties
IUPAC Name |
azepan-1-yl-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(24-14-8-1-2-9-15-24)19-16-21(17-10-4-3-5-11-17)23-20-13-7-6-12-18(19)20/h3-7,10-13,16H,1-2,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEJBVMLFDYDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(2-phenylquinolin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{1-(cyclohexylmethyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5675317.png)
![1,3-dimethyl-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5675320.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675325.png)

![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)
![1-[5-fluoro-2-methyl-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5675344.png)
![N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)
![(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]chromane-3-carboxamide](/img/structure/B5675365.png)


![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5675389.png)

